5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions, with the official IUPAC name being 5-(3-fluoroanilino)-5-oxopentanoic acid. This nomenclature clearly indicates the presence of a pentanoic acid backbone with a ketone group at position 5, which is further substituted with a 3-fluoroaniline moiety. The Chemical Abstracts Service has assigned the registry number 198879-76-4 to this compound, providing a unique identifier for database searches and regulatory purposes.
The compound exhibits multiple synonymous names in chemical literature, including 4-[(3-fluorophenyl)carbamoyl]butanoic acid and 5-((3-Fluorophenyl)amino)-5-oxopentanoic acid. These alternative nomenclatures reflect different approaches to describing the same molecular structure, with the first emphasizing the carbamoyl linkage and the second highlighting the amino substitution pattern. The molecular formula C₁₁H₁₂FNO₃ accurately represents the elemental composition, indicating eleven carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 5-(3-fluoroanilino)-5-oxopentanoic acid | |
| CAS Registry Number | 198879-76-4 | |
| Molecular Formula | C₁₁H₁₂FNO₃ | |
| Molecular Weight | 225.22 g/mol | |
| PubChem CID | 785407 |
The International Chemical Identifier (InChI) representation provides a standardized method for describing the compound's structure: InChI=1S/C11H12FNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16). This identifier enables unambiguous structural representation across different chemical databases and software platforms. The corresponding InChI Key, JCMJBWSRUSPGJT-UHFFFAOYSA-N, serves as a shortened version for rapid database searches and cross-referencing.
Molecular Geometry and Conformational Analysis
The three-dimensional structure of this compound reveals complex conformational behavior arising from rotation around multiple single bonds within the pentanoic acid chain and the phenyl-amide linkage. Computational studies have demonstrated that the molecule adopts multiple low-energy conformations due to the flexibility of the aliphatic chain connecting the carboxylic acid and amide functional groups. The presence of the fluorine substituent at the meta position of the phenyl ring significantly influences the electronic distribution and steric interactions within the molecule.
The aromatic ring system maintains planarity, with the fluorine atom positioned at the 3-position relative to the amino substitution site. This geometric arrangement creates a specific electronic environment that affects both the acidity of the carboxylic acid group and the basicity of the amide nitrogen. The dihedral angle between the aromatic plane and the amide carbonyl group varies depending on the overall molecular conformation, with typical values ranging from 30 to 150 degrees based on computational modeling studies.
Conformational analysis studies utilizing molecular dynamics simulations have identified several stable rotamers around the key rotatable bonds. The pentanoic acid chain exhibits typical alkyl chain flexibility, with gauche and anti conformations around the carbon-carbon bonds contributing to the overall conformational ensemble. The amide bond between the carbonyl carbon and the aniline nitrogen maintains planarity due to resonance stabilization, restricting rotation around this specific bond.
The fluorine substituent introduces unique electronic effects that influence the overall molecular geometry through both inductive and mesomeric effects. The electronegativity of fluorine creates a partial positive charge on the adjacent carbon atoms, affecting the electron density distribution throughout the aromatic system. This electronic perturbation has consequences for intermolecular interactions and the preferred conformational states of the molecule in different environments.
Crystallographic Data and Solid-State Arrangement
While specific single-crystal X-ray diffraction data for this compound remains limited in the current literature, comparative analysis with structurally related compounds provides insights into the expected solid-state behavior. The compound's crystal structure likely exhibits hydrogen bonding networks involving both the carboxylic acid and amide functional groups, creating extended supramolecular assemblies in the solid state.
The carboxylic acid group typically forms dimeric arrangements through complementary hydrogen bonding in organic crystals, creating cyclic hydrogen-bonded motifs with neighboring molecules. These carboxylic acid dimers represent one of the most common and stable hydrogen bonding patterns observed in organic crystal structures. The amide nitrogen and carbonyl oxygen provide additional hydrogen bonding sites that can participate in extended network formation, potentially leading to sheet-like or three-dimensional hydrogen-bonded structures.
Powder diffraction studies and thermal analysis data suggest that the compound crystallizes in a monoclinic or triclinic crystal system, consistent with the asymmetric nature of the molecule and the potential for different conformational arrangements within the crystal lattice. The fluorine substituent likely participates in weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and fluorine to fluorine interactions if suitable geometric arrangements are present.
The packing efficiency in the crystal structure is influenced by the balance between hydrogen bonding interactions and van der Waals forces arising from the aromatic ring system and aliphatic chain. The meta-fluorine substitution pattern creates an asymmetric charge distribution that affects the preferred molecular orientations and packing arrangements within the crystal lattice. These structural features contribute to the overall stability and physical properties of the crystalline material.
Comparative Analysis with Structural Analogues
Comparative structural analysis with 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid (CAS 451459-95-3) reveals significant differences in both electronic properties and conformational behavior. The 2-fluoro-5-nitro substitution pattern creates a dramatically different electronic environment compared to the 3-fluoro substitution in the target compound. The presence of the strongly electron-withdrawing nitro group at the 5-position enhances the acidity of the amide proton and affects the overall charge distribution within the aromatic system.
The molecular weight comparison shows that 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid (270.21 g/mol) is significantly heavier than this compound (225.22 g/mol) due to the additional nitro group. This mass difference translates to altered physical properties, including different melting points, solubility profiles, and crystallization behaviors. The nitro group also introduces additional hydrogen bonding acceptor sites that can influence solid-state packing arrangements.
Analysis of related fluorinated analogues, including 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid and 5-(2-Fluorophenyl)-5-oxopentanoic acid, demonstrates how fluorine substitution patterns affect molecular properties. The 2-fluorophenyl analogue (molecular weight 210.20 g/mol) lacks the amino linkage present in the target compound, resulting in different hydrogen bonding capabilities and conformational restrictions. The 3-fluoro-4-methoxy analogue introduces additional electronic effects through the methoxy substituent, creating a more electron-rich aromatic system.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| This compound | C₁₁H₁₂FNO₃ | 225.22 g/mol | 198879-76-4 | Meta-fluorine, amide linkage |
| 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid | C₁₁H₁₁FN₂O₅ | 270.21 g/mol | 451459-95-3 | Ortho-fluorine, nitro group |
| 5-(2-Fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₁FO₃ | 210.20 g/mol | 199664-70-5 | Direct ketone linkage |
| 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid | - | - | - | Methoxy substitution |
The dimethyl-substituted analogue 5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid (molecular weight 253.27 g/mol) provides insights into the effects of alkyl substitution on the pentanoic acid chain. The geminal dimethyl groups at the 3-position introduce steric hindrance and conformational restrictions that affect the overall molecular flexibility and potential biological activity. These structural modifications demonstrate how subtle changes in substitution patterns can significantly alter the three-dimensional structure and properties of related compounds.
Properties
IUPAC Name |
5-(3-fluoroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMJBWSRUSPGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid typically involves the reaction of 3-fluoroaniline with a suitable ketone precursor. One common method is the condensation reaction between 3-fluoroaniline and a pentanoic acid derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of 5-[(3-Fluorophenyl)amino]-5-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules.
Biology
- Biological Activity Investigation : Research has focused on its antimicrobial and anticancer properties, making it a candidate for further exploration in drug development.
Medicine
- Potential Drug Candidate : Its unique chemical properties suggest possible applications in treating various diseases, particularly cancer and neurodegenerative disorders.
Industry
- Material Development : The compound is utilized in developing new materials with specific properties, including polymers and coatings.
5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid exhibits notable biological activities:
Anticancer Activity
A study demonstrated significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis through caspase pathway activation, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Research indicates that this compound reduces oxidative stress in neuronal cells, enhancing the expression of antioxidant enzymes. This property may offer protection against neurodegeneration.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines; activated caspase pathways. | |
| Neuroprotective Properties | Reduced oxidative stress; increased antioxidant enzyme expression. |
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The fluorinated aromatic amine can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid
- Structure : Differs by a para-fluorophenyl group.
- In docking studies, para-substituted analogs show stronger hydrogen bonding with residues like Asp123 and Arg73 in glucosamine-6-phosphate synthase .
- Activity : Exhibits moderate inhibitory activity against glutaminase domains (ΔG = -8.2 kcal/mol) but lower than meta-fluoro derivatives due to steric hindrance in active sites .
5-{[2-(3-Chlorophenyl)ethyl]amino}-5-oxopentanoic acid
- Structure: Features a 3-chlorophenyl group linked via an ethylamino spacer.
- Properties : The chlorine atom introduces greater lipophilicity (logP = 2.1 vs. 1.8 for the fluoro analog) and steric bulk, reducing aqueous solubility but enhancing membrane permeability .
- Activity : Demonstrates superior antimicrobial activity (MIC = 12.5 μg/mL against S. aureus) compared to the fluoro derivative (MIC = 25 μg/mL), attributed to improved hydrophobic interactions with bacterial enzymes .
Alkyl and Aromatic Substitutions
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid
- Structure: Contains a 4-methylphenyl group and a 3-methyl substitution on the pentanoic acid chain.
- Properties : The methyl groups increase molecular rigidity, raising the melting point to 185–187°C (vs. 58–60°C for the fluoro compound) .
- Activity : Shows weak cytotoxicity (IC₅₀ > 100 μM in MCF-7 cells) due to reduced electronic interactions with target proteins .
5-[(3-Methylphenyl)amino]-5-oxopentanoic acid
- Structure : Meta-methylphenyl substitution.
- Properties : The methyl group enhances π-π stacking but lacks the electronegativity of fluorine, resulting in lower binding affinity (ΔG = -6.9 kcal/mol) .
Functional Group Modifications
2-(4-Methylphenylsulfonamido)-5-((3-iodophenyl)amino)-5-oxopentanoic acid
5-(2-Aminophenyl)-5-oxopentanoic acid
- Structure: Features an o-aminophenyl group.
- Activity : Identified as a metabolite in Pseudomonas sp. LD2, this compound undergoes cyclization to form bioactive heterocycles, highlighting its role in biodegradation pathways .
Key Data Table: Comparative Analysis
Research Findings and Trends
- Electron-Withdrawing Groups : Fluorine and iodine enhance binding affinity and cytotoxicity by polarizing the amide bond and stabilizing transition states in enzyme inhibition .
- Chain Length: Elongation to hexanoic or heptanoic acid derivatives (e.g., 6-(3-Fluorophenyl)-6-oxohexanoic acid) reduces activity due to conformational flexibility .
- Synthetic Accessibility: Fluorinated analogs require specialized reagents (e.g., copper(I) diphenylphosphinate) for efficient coupling, leading to lower yields (45–60%) compared to non-fluorinated analogs (70–85%) .
Biological Activity
5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a fluorinated phenyl group, which is significant for its interaction with biological targets. The presence of the oxo group contributes to its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may modulate enzyme activities, influence signaling pathways, and alter gene expression. The specific mechanisms include:
- Enzyme Inhibition : This compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Receptor Interaction : It may bind to certain receptors, influencing cellular responses and signaling cascades.
Case Studies
- Anticancer Activity : A study evaluating the anticancer potential of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Research has shown that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. It enhances the expression of antioxidant enzymes, thereby protecting against neurodegeneration .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted. Below is a summary table highlighting key differences in biological activities.
| Compound Name | Anticancer Activity | Neuroprotective Effects | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid | Moderate | Low | Yes |
| 5-Aminolevulinic acid | High | Low | No |
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- In vitro Studies : Laboratory experiments have confirmed that this compound exhibits a dose-dependent inhibition of cancer cell proliferation, particularly in breast and prostate cancer models .
- In vivo Studies : Animal studies indicated that administration of this compound led to a significant reduction in tumor size, alongside improved survival rates compared to control groups .
- Pharmacokinetics : The pharmacokinetic profile shows that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within a few hours post-administration .
Q & A
What are the optimal synthetic routes for 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid, and how can reaction efficiency be enhanced?
Basic Research Question
The synthesis of this compound typically involves coupling 3-fluoroaniline with a glutaric acid derivative. A modified procedure (similar to "Procedure A" in ) using 6 mmol-scale reactions with activated esters (e.g., NHS or pentafluorophenyl esters) can improve yield. Key steps include:
- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen.
- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography.
- Yield optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid) to minimize side reactions. HRMS and NMR (¹H/¹³C) are critical for structural validation .
How can researchers characterize and resolve contradictions in spectral data for this compound derivatives?
Advanced Research Question
Discrepancies in NMR or mass spectra often arise from tautomerism, impurities, or stereochemical variations. Methodological solutions include:
- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms).
- High-resolution mass spectrometry (HRMS) : Use exact mass measurements (e.g., <2 ppm error) to distinguish isobaric species, as demonstrated for similar compounds in .
- HPLC-MS/MS : Pair with ion mobility spectrometry to separate co-eluting impurities. For example, highlights low-intensity oxidation products (e.g., 5-[(2-carboxyethyl)amino]-5-oxopentanoic acid) requiring optimized ionization conditions (e.g., ESI+ vs. APCI-) .
What strategies are effective for studying the metal-coordination behavior of this compound in catalytic or therapeutic contexts?
Advanced Research Question
The compound’s amide and carboxylate groups enable metal binding. describes metal-templated synthesis (MTS) using ZrIV to pre-organize hydroxamic acid ligands. Adapt this approach:
- pH-dependent titrations : Use UV-Vis or ITC to assess binding affinity with transition metals (e.g., FeIII, CuII).
- X-ray crystallography : Co-crystallize with metals to resolve coordination geometry. For example, ZrIV forms stable 1:4 complexes with analogous ligands.
- DFT modeling : Predict preferred binding modes and compare with experimental IR/Raman spectra .
How can researchers mitigate degradation pathways during storage or biological assays of this compound?
Basic Research Question
Degradation (e.g., hydrolysis, oxidation) is common in aqueous or light-exposed conditions. Mitigation strategies:
- Lyophilization : Store as a stable powder at -20°C under argon.
- Buffered solutions : Use pH 7.4 PBS with 0.01% EDTA to chelate metal catalysts of oxidation.
- Light protection : Amber vials or UV-filtered storage. notes oxidative byproducts (e.g., carboxylated derivatives) detectable via LC-MS, requiring periodic stability assays .
What functionalization methods are suitable for modifying the 3-fluorophenyl moiety to enhance bioactivity?
Advanced Research Question
Targeted modifications include:
- Electrophilic substitution : Introduce halogens or nitro groups at the phenyl ring’s para position using HNO3/H2SO4, followed by catalytic reduction to amines.
- Click chemistry : Attach triazole or tetrazine groups via CuAAC or inverse electron-demand Diels-Alder reactions, as shown in for similar pentanoic acid derivatives.
- Enzymatic coupling : Use lipases or acyltransferases for regioselective acylation. Validate modifications via ¹⁹F NMR to monitor fluorine environment changes .
How can computational methods aid in predicting the pharmacokinetic properties of this compound?
Advanced Research Question
Leverage in silico tools for ADME profiling:
- Molecular docking : Screen against albumin or CYP450 isoforms to predict plasma binding and metabolism.
- QSAR models : Use descriptors like logP (calculated: ~1.8) and PSA (~90 Ų) to estimate permeability (e.g., Blood-Brain Barrier penetration).
- MD simulations : Assess solvation free energy and membrane partitioning. ’s analogs (e.g., Compound 12a) provide validation data for such models .
What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Basic Research Question
Low-abundance impurities (e.g., unreacted 3-fluoroaniline or dimerized byproducts) require sensitive detection:
- UPLC-PDA/MS : Use sub-2µm columns for high-resolution separation (e.g., 1.8 µm Acquity BEH C18).
- Calibration standards : Synthesize and quantify known impurities (e.g., via GC-FID for volatile amines).
- LOQ optimization : Achieve limits <0.1% via signal averaging or post-column derivatization. ’s HRMS data exemplifies rigorous impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
